2-(4-Fluorophenyl)tetrahydro-2-phenylfuran
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-phenyloxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c17-15-9-7-14(8-10-15)16(11-4-12-18-16)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNBYUPPDDUHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004521 | |
| Record name | 2-(4-Fluorophenyl)-2-phenyloxolanato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84255-03-8 | |
| Record name | 2-(4-Fluorophenyl)tetrahydro-2-phenylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)tetrahydro-2-phenylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)-2-phenyloxolanato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)tetrahydro-2-phenylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)tetrahydro-2-phenylfuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and phenylacetic acid.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like toluene, to form the desired furan ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)tetrahydro-2-phenylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)tetrahydro-2-phenylfuran has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)tetrahydro-2-phenylfuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Tetrahydrofuran Family
The following tetrahydrofuran derivatives share structural similarities but differ in substituent effects:
Key Observations :
- Electron-withdrawing groups: The nitro group in 2-[(4-Fluoro-2-nitrophenoxy)methyl]THF enhances reactivity compared to the phenyl/fluorophenyl substituents in the target compound .
- Stability : Perfluoro-2-butyltetrahydrofuran exhibits exceptional stability due to its fully fluorinated side chain, whereas the target compound’s fluorophenyl group may confer moderate metabolic stability .
- Handling : Unlike 2-Methyl THF, which requires precautions against oxidizing agents, the target compound’s handling risks are undefined but likely less severe due to aromatic substituents .
Fluorophenyl-Containing Heterocycles
Fluorophenyl-substituted heterocycles are prevalent in drug discovery. Notable examples include:
Key Observations :
- Biological Activity : Imidazol-5-ones with fluorophenyl groups demonstrate strong binding to Plk1 (binding affinity: ligand 24 and 27 at −9.1 and −9.0 kcal/mol, respectively) . The target compound’s THF scaffold may lack the planar rigidity required for similar enzyme interactions.
- Crystal Packing : Fluorophenylsulfinyl-benzofuran derivatives form pseudo-helices via C–H⋯O bonds, suggesting that the target compound’s fluorophenyl group could influence solid-state behavior .
Biological Activity
2-(4-Fluorophenyl)tetrahydro-2-phenylfuran is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C17H18F
- Molecular Weight : 256.33 g/mol
- CAS Number : 84255-03-8
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-inflammatory and anticancer agent.
Research indicates that the compound may exert its effects through the inhibition of specific enzymes or pathways associated with inflammation and tumor progression. For instance, it has been suggested that the presence of the fluorine atom enhances the compound's interaction with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit COX-2 activity, which is a key enzyme involved in the synthesis of prostaglandins that mediate inflammation. The introduction of a fluorine atom is believed to enhance selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In particular, it has been tested against various cancer cell lines, revealing dose-dependent cytotoxicity. The compound's ability to modulate signaling pathways involved in cell survival and proliferation suggests a mechanism for its anticancer effects .
Data Tables
Case Studies
-
Case Study on COX Inhibition :
A study evaluated the selectivity of various compounds for COX-1 and COX-2, finding that this compound showed a notable preference for COX-2 inhibition, which could lead to fewer side effects compared to traditional NSAIDs . -
Cytotoxicity in Cancer Cell Lines :
In another investigation, the compound was tested against breast cancer cell lines where it demonstrated significant cytotoxicity at concentrations above 10 µM. The study concluded that the compound could be a promising candidate for further development in cancer therapeutics .
Q & A
Q. Q1. What are the recommended safety protocols for handling 2-(4-fluorophenyl)tetrahydro-2-phenylfuran in laboratory settings?
Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Exposure Mitigation : In case of inhalation, move to fresh air immediately and seek medical attention. Avoid direct contact with skin; wash thoroughly with soap and water if exposed .
- Waste Disposal : Segregate chemical waste and collaborate with certified hazardous waste disposal services to prevent environmental contamination .
Q. Q2. How can researchers verify the purity and structural integrity of synthesized this compound?
Answer :
- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., Zorbax Eclipse Plus C18) to assess purity (>98% as per typical standards) .
- Spectroscopic Analysis :
Advanced Research Questions
Q. Q3. How do steric and electronic effects of the 4-fluorophenyl group influence the reactivity of this compound in cross-coupling reactions?
Answer :
- Steric Effects : The para-fluorine substituent minimizes steric hindrance, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Compare reaction yields with non-fluorinated analogs to quantify steric contributions .
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the phenyl ring toward electrophilic substitution. Use DFT calculations (e.g., Gaussian09) to map electron density distribution and predict regioselectivity .
Q. Q4. What analytical strategies resolve contradictions in reported melting points or solubility data for this compound?
Answer :
Q. Q5. How can computational modeling predict the pharmacological activity of this compound derivatives?
Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Compare binding affinities with fluorinated vs. non-fluorinated analogs .
- ADMET Prediction : Apply QSAR models in SwissADME to assess bioavailability, blood-brain barrier penetration, and metabolic stability .
Methodological Resources
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 262.3 g/mol (estimated) | |
| Boiling Point | ~280°C (extrapolated from analogs) | |
| LogP (Octanol-Water) | 3.2 (predicted via ChemAxon) |
Q. Table 2: Recommended Spectral Reference Data
| Technique | Key Peaks/Shifts | Reference ID |
|---|---|---|
| H NMR | δ 7.4–7.6 (m, aromatic H), δ 4.2 (t, O-CH) | |
| C NMR | δ 162 (C-F), δ 115–125 (aromatic C) |
Contradictions and Resolutions
- Discrepancy in Solubility : Some studies report high solubility in DMSO, while others note limited solubility. This may arise from polymorphic variations. Use powder X-ray diffraction (PXRD) to identify crystalline forms and correlate with solubility profiles .
Critical Research Gaps
- Toxicity Profiling : Limited data exist on chronic exposure effects. Conduct Ames tests and in vivo studies to assess mutagenicity and organ toxicity .
- Catalytic Applications : Explore use in asymmetric catalysis (e.g., as a ligand in transition-metal complexes) by modifying the tetrahydrofuran ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
